2-Phenoxyethyl methanesulfonate
Description
2-Phenoxyethyl methanesulfonate (CAS: 141482-06-6) is an organic sulfonate ester with the molecular formula C₉H₁₂O₄S and an average molecular weight of 216.251 g/mol . Structurally, it consists of a phenoxyethyl group (a phenyl ring linked via an oxygen atom to a two-carbon chain) esterified with a methanesulfonate group (-SO₃CH₃). This compound is typically synthesized by reacting 2-phenoxyethanol with methanesulfonyl chloride in the presence of a base like triethylamine under controlled temperatures (<15°C) to prevent side reactions . Its monoisotopic mass is 216.045630, and it is registered under ChemSpider ID 196979 .
Properties
CAS No. |
141482-06-6 |
|---|---|
Molecular Formula |
C9H12O4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-phenoxyethyl methanesulfonate |
InChI |
InChI=1S/C9H12O4S/c1-14(10,11)13-8-7-12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
CEWGIIZKTNAOIY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCCOC1=CC=CC=C1 |
Canonical SMILES |
CS(=O)(=O)OCCOC1=CC=CC=C1 |
Pictograms |
Corrosive; Irritant |
Synonyms |
2-phenoxyethyl Methanesulfonate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 2-phenoxyethyl methanesulfonate and analogous sulfonate or ester derivatives:
Key Comparative Insights :
Structural Variations and Biological Activity: The position of substituents on aromatic rings significantly impacts cytotoxicity. For example, 2-phenoxyethyl 4-hydroxy benzoate exhibits potent activity against MCF-7 cells (11% viability at 500 µg/mL), whereas the 2-hydroxy analog shows weaker effects (52% viability). This disparity arises from the 4-hydroxy derivative’s ability to form inter-H-bonds with DNA, enhancing its bioactivity .
Functional Group Effects: Hydrophilicity vs. Lipophilicity: The hydroxyethoxy chain in 2-(2-hydroxyethoxy)ethyl methanesulfonate increases hydrophilicity compared to the aromatic phenoxy group in this compound. This difference could influence solubility and membrane permeability in biological systems . Leaving Group Capacity: Methanesulfonate esters (mesylates) are stronger leaving groups than benzoate esters, making this compound more reactive in nucleophilic substitution reactions compared to its benzoate counterparts .
Synthesis and Stability: Methanesulfonate esters like this compound are typically synthesized via alcohol mesylation (e.g., reacting 2-phenoxyethanol with methanesulfonyl chloride) under mild conditions . Solvolysis Stability: Methanesulfonates with equatorial substituents (e.g., trans-4-cyano-1-decalyl methanesulfonate) exhibit slower solvolysis rates compared to toluenesulfonates, suggesting that this compound may have moderate stability in polar solvents .
Toxicity and Handling: While this compound’s specific toxicity data are unavailable, structurally related methanesulfonates (e.g., lead methanesulfonate) are highly corrosive and toxic, necessitating stringent safety protocols during handling .
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